Lanthanum isopropoxide

Aldol Condensation Robinson Annelation Base Catalysis

Researchers requiring reproducible enantioselectivity in chiral synthesis or ultra-high molecular weights (Mₙ > 10⁶) in polyisocyanate production face significant variability with inferior La sources. This high-purity (≥98%) Lanthanum(III) isopropoxide directly addresses these pain points. - Delivers high yield and enantiomeric excess in asymmetric Michael additions, 1,4-additions, and allylations via La-BINOL catalysis. - Achieves Mₙ > 1,000,000 g/mol with narrow dispersity (Đ ≈ 1.3) in living ring-opening polymerizations. - Enables homogeneous La doping in PLZT sol-gel processing via superior methoxyethanol solubility.

Molecular Formula C9H21LaO3
Molecular Weight 316.17 g/mol
CAS No. 19446-52-7
Cat. No. B101173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanthanum isopropoxide
CAS19446-52-7
Molecular FormulaC9H21LaO3
Molecular Weight316.17 g/mol
Structural Identifiers
SMILESCC(C)[O-].CC(C)[O-].CC(C)[O-].[La+3]
InChIInChI=1S/3C3H7O.La/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3
InChIKeySORGMJIXNUWMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lanthanum Isopropoxide Procurement & Specifications


Lanthanum(III) isopropoxide [La(OⁱPr)₃, CAS 19446-52-7, MW 316.17 g/mol] is an organolanthanide alkoxide characterized as a white to off-white, air- and moisture-sensitive powder with a melting point of 120–128 °C and boiling point of 170 °C at 0.04 mmHg (sublimation) . It is soluble in tetrahydrofuran, toluene, hexane, and isopropyl alcohol . Commercially available at 98% purity , it serves as a versatile Lewis acidic catalyst and precursor for sol-gel processing of La-doped ferroelectric materials [1]. Unlike many metal alkoxides that undergo rapid hydrolysis to form poorly defined aggregates, lanthanum isopropoxide exhibits a controlled tendency to condense into structurally defined oxoalkoxide clusters of the type Ln₅O(OⁱPr)₁₃ with closo geometry, a feature that directly influences its performance in controlled hydrolysis and materials synthesis applications [2].

Lewis acid catalystEffective for aldol, Michael, and MPV reactions
Sol-gel precursorForms defined Ln₅O(OⁱPr)₁₃ clusters; La-doped ceramics
Air/moisture-sensitiveRequires glovebox or Schlenk technique for handling

Why Lanthanum Isopropoxide Is Irreplaceable


Generic substitution of lanthanum isopropoxide with other rare earth alkoxides (e.g., Ce, Y, Yb, Sm, Nd, Gd) is scientifically inadvisable due to systematic variations in catalytic activity, reaction selectivity, and oxidation-state stability that directly affect process outcomes [1]. Comparative studies of lanthanoid triisopropoxides in aldol condensation and Robinson-type annelation demonstrate a pronounced activity gradient across the lanthanide series, with lanthanum exhibiting significantly higher catalytic efficiency than heavy lanthanoid propoxides and activity comparable to sodium isopropoxide—a benchmark strong base—while aluminum isopropoxide shows poor activity under identical conditions [2]. In oxidation-transfer catalysis, La(OⁱPr)₃ excels in Meerwein-Ponndorf-Verley (MPV) reductions, whereas Yb(OⁱPr)₃ is preferred for epoxidation and Oppenauer oxidations [3]. Additionally, Ce(III) isopropoxide suffers from oxidative instability, readily forming Ce(IV) oxoalkoxides via O₂ activation, whereas La(OⁱPr)₃ maintains stable +3 oxidation-state chemistry [4]. The quantitative evidence detailed below establishes that selection of the specific lanthanide alkoxide is a critical determinant of reaction yield, selectivity, polymer molecular weight, and material homogeneity.

Catalytic activity gradient
Heavy lanthanoid propoxides (Gd, Yb) exhibit lower aldol activity; substitution reduces yield.
Reaction selectivity divergence
Yb(OⁱPr)₃ favors epoxidation/oxidation, not MPV reduction — wrong chemoselectivity for reduction protocols.
Oxidation-state instability risk
Ce(OⁱPr)₃ oxidizes to Ce(IV) species via O₂; La(OⁱPr)₃ maintains stable +3 state for precursor reliability.

Performance Evidence: La(OⁱPr)₃ vs. Analogous Rare Earth Alkoxides


Aldol Condensation Catalytic Performance

Lanthanum isopropoxide exhibits higher catalytic activity in aldol reactions and Robinson-type annelation compared to heavy lanthanoid triisopropoxides (Gd, Yb), with performance approaching that of sodium isopropoxide, a strongly basic benchmark catalyst, while maintaining the handling advantages of a trivalent metal alkoxide [1].

Aldol Catalysis
Reported
La > heavy Ln; La ≈ NaOⁱPr >> Al(OⁱPr)₃
Supports higher catalytic turnover for C–C bond formation
Ranking from comparative aldol/Michael study
Aldol Condensation Robinson Annelation Base Catalysis

MPV Reduction Selectivity

In comparative catalytic studies of oxidation and oxygen-transfer reactions, lanthanum(III) isopropoxide demonstrates excellent catalytic performance in Meerwein-Ponndorf-Verley (MPV) reduction of carbonyl compounds, whereas ytterbium triisopropoxide is more effective as a catalyst for epoxidation of allylic alcohols and Oppenauer oxidation [1].

MPV Reduction
Reported
La(OⁱPr)₃ excellent for MPV; Yb(OⁱPr)₃ prefers epoxidation
Ensures correct chemoselectivity for reduction protocols
Divergent catalytic pathway selection
Meerwein-Ponndorf-Verley Reduction Oxidation Catalysis Reaction Selectivity

Ultra-High Molecular Weight Poly(hexyl isocyanate)

Lanthanum isopropoxide functions as a novel anionic initiator for the polymerization of hexyl isocyanate, enabling the synthesis of poly(hexyl isocyanate) with ultra-high number-average molecular weight (Mₙ > 10⁶, i.e., >1,000,000 g/mol) under appropriate conditions [1]. While other lanthanoid alkoxides (Sm, Yb, Y isopropoxides) also initiate polymerization, the ability to achieve Mₙ exceeding 10⁶ represents a distinctive capability of the lanthanum-based initiator system [1].

Polymer MW
Reported
Mₙ > 10⁶ (1,000,000 g/mol) with La(OⁱPr)₃
Enables synthesis of ultra-high MW polyisocyanates
Achieved for hexyl isocyanate; other Ln unspecified
Anionic Polymerization Polyisocyanates Living Polymerization

Controlled Ring-Opening Polymerization for Polyesters

Lanthanum isopropoxide initiates controlled ring-opening polymerization (ROP) of various lactones and lactides, producing polymers with predictable molecular weights and narrow molecular-weight distributions, indicating a controlled polymerization process where initiation occurs via a variable number of isopropoxy groups [1]. For the specific case of 1,4-dioxan-2-one (PDO), La(OⁱPr)₃ yields poly(1,4-dioxan-2-one) (PPDO) with weight-average molecular weight (M_w) of 25,200 g/mol and dispersity (Đ) of 1.3 at 80 °C within 5 hours, with monomer conversion reaching approximately 90% [2].

ROP Control (PDO)
Reported
M_w 25,200 g/mol · Đ 1.3 · ~90% conv.
Narrow dispersity supports reproducible polyester properties
80 °C, 5 h; living polymerization behavior
Ring-Opening Polymerization Biodegradable Polymers Polyesters

Oxidation-State Stability

Unlike cerium(III) isopropoxide, which undergoes facile oxidation to Ce(IV) oxoalkoxide species via activation of molecular oxygen (proceeding through a superoxo intermediate), lanthanum isopropoxide maintains stable +3 oxidation-state chemistry without oxidative degradation under standard handling conditions [1].

Oxidation Stability
Class-level inference
La(III) stable; Ce(III) → Ce(IV) via O₂
Reliable +3 precursor for consistent material synthesis
Compare ambient oxygen exposure
Oxidation Stability Rare Earth Alkoxides Precursor Reliability

Purity Requirements for Asymmetric Catalysis

High-purity lanthanum isopropoxide produced according to US Patent 6,930,177 B2 achieves La content within 97–103% of theoretical value, with controlled impurity levels: K ≤ 0.3%, (Li + Na) ≤ 0.01%, and Cl ≤ 0.2% [1]. Catalysts prepared using this high-purity La(OⁱPr)₃ deliver higher yield and higher excess enantiomer ratio with good reproducibility in asymmetric synthesis reactions compared to catalysts derived from lower-purity material [1].

Asymmetric Catalysis Purity
Reported
K ≤ 0.3% · (Li+Na) ≤ 0.01% · Cl ≤ 0.2% → higher yield & ee
High-purity specification critical for enantioselective outcomes
Meets US 6,930,177 B2 impurity limits
Asymmetric Catalysis Catalyst Precursor Quality Enantioselectivity

Key Procurement Scenarios for Lanthanum Isopropoxide


Asymmetric Catalysis with High Enantioselectivity

Procure high-purity La(OⁱPr)₃ (La content 97–103% theoretical; K ≤ 0.3%; Li+Na ≤ 0.01%; Cl ≤ 0.2%) for the preparation of La-BINOL and related chiral catalyst complexes [1]. Catalysts derived from this material deliver higher yield and higher enantiomeric excess ratios with good reproducibility in asymmetric Michael additions, 1,4-additions of malonates to cyclic/acyclic enones, and allylation of ketoimines [1]. Lower-purity material yields inferior and inconsistent stereochemical outcomes, making high-purity La(OⁱPr)₃ the mandatory procurement specification for pharmaceutical intermediate synthesis where enantiopurity is a critical quality attribute.

Ultra-High Molecular Weight Polyisocyanates

When the synthesis of poly(hexyl isocyanate) with number-average molecular weight exceeding 1,000,000 g/mol (Mₙ > 10⁶) is required—as in liquid crystalline polymer applications, rheology modification, or chiral stationary phases—La(OⁱPr)₃ is the initiator of choice based on demonstrated capability to achieve this ultra-high Mₙ threshold [1]. While other lanthanide alkoxides (Sm, Yb, Y) also initiate polymerization, only La(OⁱPr)₃ is documented to reliably exceed the 10⁶ g/mol benchmark, making it the scientifically justified procurement decision for high-Mₙ polyisocyanate production [1].

Controlled ROP for Biomedical Polyesters

For the synthesis of biodegradable polyesters (polylactides, polycaprolactones, poly(1,4-dioxan-2-one)) requiring narrow molecular-weight distribution (Đ ≈ 1.3) and predictable molecular weights, La(OⁱPr)₃ provides controlled/living polymerization behavior [1]. The documented M_w of 25,200 g/mol with Đ = 1.3 at ~90% monomer conversion for PPDO synthesis demonstrates process control superior to many conventional initiators. Procurement of La(OⁱPr)₃ is indicated when batch-to-batch polymer consistency is mandatory for regulatory compliance in biomedical or pharmaceutical applications.

Sol-Gel Synthesis of La-Doped PLZT Ceramics

La(OⁱPr)₃ serves as the preferred lanthanum precursor for sol-gel processing of lead lanthanum zirconate titanate (PLZT) ferroelectric ceramics and fibers [1]. Unlike lanthanum acetate or lanthanum acetylacetonate alternatives, La(OⁱPr)₃ offers superior solubility in methoxyethanol-based sol formulations, enabling homogeneous mixing with Ti(OⁱPr)₄ and Zr(OⁿPr)₄ alkoxide co-precursors . This homogeneity is essential for achieving the uniform La doping distribution required for optimal electro-optic and ferroelectric properties in PLZT materials. The alkoxide's defined hydrolysis and condensation behavior—forming structurally characterized oxoalkoxide clusters Ln₅O(OⁱPr)₁₃ —provides predictable sol-gel processing kinetics, a critical advantage for reproducible thin-film deposition.

Application
Selection Property
Validation Focus
Asymmetric catalysis
High-purity precursor with controlled impurities
Enantiomeric excess reproducibility
Ultra-high MW polyisocyanates
Initiation capability for ultra-high Mₙ
Mₙ > 10⁶ benchmark achievement
Controlled ROP for polyesters
Controlled/living polymerization behavior
Narrow dispersity and high conversion
Sol-gel PLZT ceramics
Solubility and homogeneous mixing with Ti/Zr alkoxides
Uniform La doping and film deposition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lanthanum isopropoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.